3-tert-butyl-8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
3-tert-Butyl-8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic diketone featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. Key structural attributes include:
- Spiro[4.5]decane backbone: A bicyclic system with fused oxazolidinone and piperidine-like rings.
- Substituents: A bulky tert-butyl group at position 3, which may enhance steric shielding and influence pharmacokinetic properties.
- Functional groups: Two diketone groups at positions 2 and 4, which could participate in coordination or hydrogen-bonding interactions.
Such structures are often explored in medicinal chemistry for their conformational rigidity and ability to modulate biological targets .
Properties
IUPAC Name |
3-tert-butyl-8-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-12(2)14-19-13(11-20(14)6)28(25,26)21-9-7-18(8-10-21)15(23)22(16(24)27-18)17(3,4)5/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMZEZMRJECSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Position | Target Compound | Compound 13 |
|---|---|---|
| 3 | tert-butyl (sterically bulky, lipophilic) | [1,1’-Biphenyl]-4-yl (aromatic, planar, π-π interaction capability) |
| 8 | [1-Methyl-2-(propan-2-yl)imidazol-4-yl]sulfonyl (polar, hydrogen-bond acceptor) | (1-Methylimidazol-2-yl)methyl (less polar, potential for hydrophobic interactions) |
| 1 | Oxygen (oxazolidinone) | Pyrimidin-2-yl (aromatic heterocycle, hydrogen-bond donor/acceptor) |
Key Differences and Implications:
Position 8 Functionalization :
- The sulfonyl group in the target compound introduces polarity, likely improving aqueous solubility. In contrast, the methylimidazole group in Compound 13 is less polar, favoring hydrophobic interactions in biological systems.
Position 1 Heteroatom: The oxazolidinone oxygen in the target compound may engage in hydrogen bonding, while the pyrimidine in Compound 13 offers additional sites for π-stacking or interactions with nucleic acids.
Hypothetical Physicochemical Properties
- Molecular Weight : The target compound (~500–550 g/mol) is likely heavier than Compound 13 due to the sulfonyl and tert-butyl groups.
- LogP : The tert-butyl and sulfonyl groups may balance lipophilicity (estimated LogP ~2–3), whereas Compound 13’s biphenyl and pyrimidine groups could increase LogP (~3–4).
- Solubility : The sulfonyl group may enhance aqueous solubility in the target compound compared to Compound 13.
Methodological Considerations
Crystallographic studies of such spirocyclic compounds often employ SHELX software for structure refinement . The tert-butyl and sulfonyl groups in the target compound may pose challenges in crystal packing, requiring high-resolution data for accurate refinement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
